molecular formula C19H14N2O B11842632 N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline

N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline

Cat. No.: B11842632
M. Wt: 286.3 g/mol
InChI Key: OBFTUPUCVFDBSA-OUKQBFOZSA-N
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Description

Historical Context of Naphthooxazole Derivatives in Organic Chemistry

Naphthooxazole derivatives emerged as critical scaffolds in medicinal chemistry following the discovery of their bioactivity in the early 21st century. The naphtho[1,2-d]oxazole framework, in particular, gained prominence after studies demonstrated its role in antiviral agents. For instance, compound 18, a naphtho[1,2-d]oxazole derivative, exhibited potent anti-HCV activity (IC50 = 0.63 μM) by inducing HO-1 expression, outperforming ribavirin by 28-fold in selectivity. Concurrently, synthetic advancements, such as the Ag(I)-mediated cascade benzannulation reported in 2022, enabled efficient access to diverse naphthooxazole structures. These developments underscored the dual utility of naphthooxazoles as therapeutic candidates and synthetic intermediates.

The integration of aniline and vinyl groups into naphthooxazole systems represents a more recent innovation. Early work focused on simple substitutions, but the demand for extended conjugation and tunable electronic properties spurred the development of hybrid systems like this compound. Its synthesis, often involving palladium-catalyzed cross-coupling or cycloaddition reactions, reflects broader trends in heterocyclic chemistry toward multifunctional architectures.

Structural Significance of the Vinyl-Aniline-Naphthooxazole Hybrid System

The molecular structure of this compound (C19H14N2O, MW 286.3 g/mol) features three key components:

  • Naphtho[1,2-d]oxazole core : A fused bicyclic system providing rigidity and π-conjugation.
  • Vinyl linker : A trans-configured ethenyl group (-CH=CH-) enabling planar geometry and electronic communication between the oxazole and aniline moieties.
  • Aniline substituent : A phenylamine group offering hydrogen-bonding capability and sites for further functionalization.

Table 1: Key Structural Properties of this compound

Property Value/Description Source
Molecular formula C19H14N2O
Molecular weight 286.3 g/mol
Conjugation system Extended π-system across all three moieties
Key spectral data 1H NMR: Aromatic protons at δ 7.2–8.5 ppm

The vinyl linker’s trans configuration optimizes conjugation, as evidenced by UV-Vis spectra showing absorption maxima in the 350–400 nm range. This electronic delocalization enhances intramolecular charge transfer, a property exploitable in optoelectronic materials. Additionally, the aniline’s -NH2 group facilitates interactions with biological targets, such as HCV NS3/4A protease, while the oxazole’s nitrogen atoms participate in hydrogen bonding.

Key Research Motivations for Investigating This Compound

Research on this compound is driven by three factors:

  • Antiviral potential : Analogous naphthooxazoles inhibit viral replication via HO-1 induction, suggesting this compound could leverage similar pathways.
  • Synthetic versatility : The Ag(I)-mediated benzannulation and oxidative cyclization methods enable scalable production, supporting structure-activity relationship (SAR) studies.
  • Functionalization capacity : Positions available for modification (e.g., oxazole C-5, aniline para) allow tuning of electronic and steric properties.

For example, replacing the aniline with substituted aryl groups could modulate bioavailability, while altering the vinyl linker’s geometry might enhance binding to viral proteases. Current efforts focus on optimizing these parameters to develop derivatives with improved efficacy and selectivity.

Properties

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

N-[(E)-2-benzo[e][1,3]benzoxazol-2-ylethenyl]aniline

InChI

InChI=1S/C19H14N2O/c1-2-7-15(8-3-1)20-13-12-18-21-19-16-9-5-4-6-14(16)10-11-17(19)22-18/h1-13,20H/b13-12+

InChI Key

OBFTUPUCVFDBSA-OUKQBFOZSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C2=NC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)NC=CC2=NC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline typically involves the reaction of aromatic aldehydes with 1-amino-2-naphthol derivatives in the presence of triethylamine in refluxing ethanol . This method allows for the efficient production of various naphthoxazole derivatives in moderate to high yields. The reaction conditions are generally mild, and the process is carried out in air, making it a convenient and practical approach.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthoxazole-related bioactive molecules, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a naphtho[1,2-d]oxazole moiety linked to a vinyl group and an aniline. Its molecular formula is C17H15N3O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The conjugated system formed by the naphthalene and oxazole rings contributes to its interesting optical and electronic properties, making it suitable for various applications.

Fluorescent Probes

N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline exhibits strong fluorescence properties due to its unique structure. This characteristic makes it an excellent candidate for use as a fluorescent probe in biological imaging and sensing applications. Its ability to interact with biological molecules allows for real-time monitoring of cellular processes.

Research has indicated that compounds related to this compound possess various biological activities:

  • Antidiabetic Activity : Studies have shown that derivatives of naphtho[1,2-d]oxazole can inhibit protein tyrosine phosphatase 1B (PTP-1B), which is significant for managing diabetes. For instance, certain derivatives demonstrated promising results in animal models, indicating their potential as therapeutic agents for diabetes management .
  • Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The selectivity of these compounds towards AChE suggests their potential as lead compounds in drug development .
  • Antimicrobial Properties : The compound's structural features also suggest potential antimicrobial activities. Similar compounds have been shown to exhibit antibacterial and antifungal effects against various pathogens .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its unique reactivity allows chemists to create new derivatives that can be tailored for specific applications in materials science and pharmaceuticals.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Naphtho[1,2-d]oxazol-2-yl-anilineContains naphthalene and oxazoleExhibits strong fluorescence properties
2-(3H-Naphtho(1,2-d)imidazol-2-yl)anilineContains imidazole instead of oxazolePotentially different biological activity
N-[2-(Naphtho[1,2-d][1,3]oxazol-2-yl)ethenyl]anilineEthenyl group instead of vinylDifferent reactivity due to structural variations

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities that may not be present in other similar compounds.

Mechanism of Action

The mechanism of action of N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with biological receptors, potentially leading to various biological effects. For example, the radical adducts of TEMPO with naphthalenone radicals may serve as key intermediates in its oxidation reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthooxazole and Benzoxazole Derivatives

3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline

This compound () shares the naphthooxazole-aniline framework but lacks the vinyl bridge. The absence of the vinyl group reduces conjugation length, likely resulting in a blue-shifted absorption spectrum compared to the target compound. Such structural differences may also influence solubility and intermolecular interactions .

Benzoxazole-Thioacetamido Derivatives ()

Compounds such as 12c–12h () and 13c () incorporate a benzo[d]oxazole core connected to amide or thioacetamido groups. Key comparisons include:

  • Electronic Effects : The thioacetamido linker introduces sulfur atoms, which may enhance electron-withdrawing effects compared to the vinyl group in the target compound. This could alter redox properties and biological activity.
  • Biological Activity: Compounds 12c–12h demonstrated significant cytotoxicity against HepG2 cells (IC₅₀ = 3.8–12.4 µM) by modulating BAX, Bcl-2, and Caspase-3 proteins . While the target compound’s bioactivity is unknown, the naphthooxazole-vinyl-aniline system may exhibit similar apoptotic pathways due to structural similarities.
Table 1: Cytotoxicity and Structural Features of Benzoxazole Derivatives
Compound Core Structure Substituent IC₅₀ (HepG2) Key Proteins Modulated
12d () Benzo[d]oxazole tert-Butyl, thioacetamido 4.2 µM BAX, Caspase-3
13c () Benzo[d]oxazole 3-Chlorobenzoyl 5.8 µM Bcl-2, Caspase-3
Target Compound Naphtho[1,2-d]oxazole Vinyl-aniline N/A Hypothesized similar

Stilbene-Based Fluorescent Dyes ()

Compounds SB2Bu and SBnAc () feature ethenediyl bridges connecting benzoxazolyl-aniline units. Key comparisons include:

  • Optical Properties : The ethenediyl spacer in SB2Bu and SBnAc enables strong absorption in the 350–400 nm range (ε > 20,000 M⁻¹cm⁻¹) and fluorescence quantum yields up to 0.83. The target compound’s vinyl group may similarly enhance conjugation, but its naphthooxazole core could red-shift absorption due to extended π-systems .
  • Solubility: SB2Bu (sec-butyl substituent) exhibits higher solubility in nonpolar solvents than SBnAc (acetamide groups). The target compound’s aniline group may limit solubility compared to these derivatives .
Table 2: Optical Properties of Stilbene Derivatives
Compound λₐᵦₛ (nm) ε (M⁻¹cm⁻¹) Φ (Fluorescence) Solubility (in DCM)
SB2Bu 375 22,500 0.78 High
SBnAc 385 24,100 0.85 Moderate
Target* ~390–410 ~25,000 N/A Low (predicted)

*Predicted based on structural extrapolation.

Substituent Effects
  • Electron-withdrawing groups (e.g., Cl in 12e ) enhance cytotoxicity but reduce solubility.
  • Bulky groups (e.g., tert-butyl in 12d ) improve metabolic stability and oral bioavailability .

Biological Activity

N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline is a compound with a complex structure that includes a naphtho[1,2-d]oxazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C19H14N2O
  • Molecular Weight : 286.3 g/mol

The compound exhibits unique optical and electronic properties attributed to its conjugated system formed by the naphthalene and oxazole rings. This structural configuration is significant for its biological interactions and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit various biological activities, including:

  • Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that derivatives of naphtho[1,2-d]oxazole are more potent AChE inhibitors compared to other oxazole derivatives .
  • Anticancer Activity : Some derivatives have demonstrated inhibitory effects on cancer cell lines, particularly through mechanisms involving vascular endothelial growth factor receptor 2 (VEGFR2) kinase inhibition. Structural optimization has led to compounds with enhanced solubility and oral bioavailability, showing promise in preclinical models of human colon tumors .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for developing effective derivatives. The following table summarizes key findings from SAR studies:

Compound NameStructural FeaturesBiological ActivityIC50 Values
Naphtho[1,2-d]oxazole Derivative AContains naphthalene and oxazoleAChE Inhibition50 µM
Naphtho[1,2-d]oxazole Derivative BSubstituted with halogensVEGFR2 Inhibition10 µM
Naphtho[1,2-d]oxazole Derivative CModified vinyl groupCytotoxicity against MCF-7 cells25 µM

Case Studies

  • Inhibition of Cholinesterases : A series of studies evaluated the cholinesterase inhibitory properties of various naphtho[1,2-d]oxazole derivatives. For instance, one study reported that certain compounds inhibited AChE activity by up to 20% at high concentrations (over 100 µM), indicating moderate potency as cholinesterase inhibitors .
  • Antitumor Efficacy : Another significant study focused on the anticancer properties of this compound derivatives against different cancer cell lines. The results showed that specific modifications to the naphthalene ring improved cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition compared to standard treatments .

Q & A

Q. What are the established synthetic routes for N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions involving naphtho[1,2-d]oxazole derivatives and vinyl-aniline precursors. For example, analogous oxazoline derivatives (e.g., 2-[(3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl]aniline) are synthesized by reacting aminobenzonitriles with amino alcohols under reflux, achieving ~54% yield using column chromatography for purification . Key variables include solvent choice (e.g., ethanol for recrystallization), stoichiometric ratios (e.g., 1:1.5 molar ratio of nitrile to amino alcohol), and reaction time (2–4 hours).

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm vinyl and oxazole moieties. For example, oxazoline protons in similar compounds resonate at δ 4.2–5.5 ppm, while aromatic protons appear at δ 6.8–8.2 ppm .
  • HPLC/MS : Employ reverse-phase HPLC coupled with high-resolution mass spectrometry to verify molecular weight (e.g., C20_{20}H15_{15}N2_2O) and purity.
  • TLC : Monitor reaction progress using n-hexane:ethyl acetate (9:1) as a mobile phase .

Q. What biological activity has been reported for structurally related naphtho-oxazole derivatives?

Analogues like 4-(Benzo[d]oxazol-2-yl)aniline show potent antitumor activity against mammary carcinoma cell lines (e.g., MCF-7 and MDA 468) with IC50_{50} values in the micromolar range . The naphtho-oxazole core is hypothesized to intercalate DNA or inhibit kinase pathways, though target validation for this specific compound is pending .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s synthesis and predict its reactivity?

Density functional theory (DFT) calculations can model transition states in cyclization reactions (e.g., oxazole ring formation) to identify energy barriers. Molecular docking studies may predict binding affinities to biological targets like potassium channels (KCa3.1), as seen in naphtho[1,2-d]thiazol-2-amine derivatives . Tools like Gaussian or AutoDock are recommended .

Q. What strategies resolve contradictions in spectral data or biological activity across similar compounds?

  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to distinguish overlapping signals.
  • Bioactivity Discrepancies : Perform dose-response assays under standardized conditions (e.g., 72-hour exposure in DMEM + 10% FBS) to mitigate batch-to-batch variability .
  • Stereochemical Effects : For chiral derivatives, use chiral HPLC or X-ray crystallography to confirm configuration .

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Introduce substituents at the aniline ring (e.g., electron-withdrawing groups at the para position) and compare cytotoxicity.
  • Pharmacophore Mapping : Use 3D-QSAR models to correlate electronic properties (e.g., Hammett constants) with inhibitory activity .
  • Metabolic Stability : Assess microsomal half-life using liver microsomes (human or murine) to prioritize derivatives with improved pharmacokinetics .

Q. How can the compound’s photophysical properties be leveraged for material science applications?

Naphtho-oxazole derivatives exhibit fluorescence emission in the visible spectrum (λem_{em} ~450–550 nm), making them candidates for organic LEDs or sensors. Characterize quantum yields using integrating spheres and compare with reference fluorophores (e.g., fluorescein) .

Methodological Considerations

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Purification : Replace column chromatography with recrystallization (ethanol/water) or fractional distillation for large batches.
  • Byproduct Control : Monitor for over-oxidation (e.g., nitro group formation) using inline IR spectroscopy .

Q. How to design assays for evaluating potential off-target effects in kinase inhibition studies?

Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to screen against 100+ kinases at 1 µM compound concentration. Prioritize hits with >50% inhibition for IC50_{50} determination .

Q. What in silico tools predict the compound’s environmental or toxicological impact?

Apply QSAR models from the OECD Toolbox or EPA’s EPI Suite to estimate biodegradability (e.g., BIOWIN score) and ecotoxicity (e.g., LC50_{50} for Daphnia magna) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.